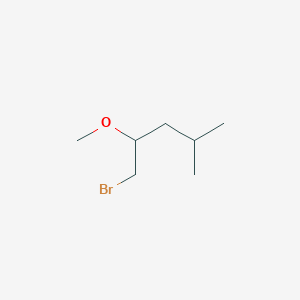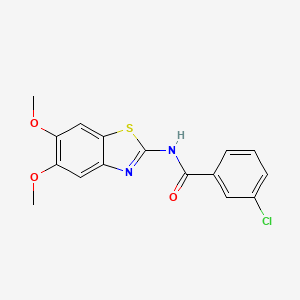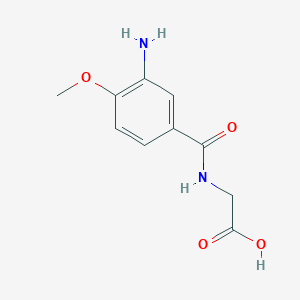
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as CTN or NCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTN is a synthetic compound that belongs to the family of cyclohexylamines and has been shown to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not yet fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, inflammation, and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound also exhibits a wide range of biochemical and physiological effects, which makes it a versatile compound for use in various experimental models. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to explore its potential therapeutic applications in this area. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, the development of more potent and selective this compound analogs may lead to the development of new and more effective therapeutic agents.
Synthesis Methods
The synthesis of N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves the reaction of 1-cyanocyclohexane with 2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c20-14-19(10-4-1-5-11-19)21-18(22)13-15-8-9-16-6-2-3-7-17(16)12-15/h8-9,12H,1-7,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOGETWNVGTTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CC2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2492527.png)
![2-((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2492528.png)

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)
![Benzyl 7,7-difluoro-1-methyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2492538.png)

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2492542.png)
![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)
![2,4-dichloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2492544.png)
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate](/img/structure/B2492545.png)
![3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492548.png)
